molecular formula C15H14O3 B15141415 Bis(4-Methoxyphenyl)methanone-d8

Bis(4-Methoxyphenyl)methanone-d8

Cat. No.: B15141415
M. Wt: 250.32 g/mol
InChI Key: RFVHVYKVRGKLNK-UWAUJQNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-Methoxyphenyl)methanone-d8 involves the deuteration of Bis(4-Methoxyphenyl)methanone. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods involve the use of deuterated reagents and catalysts to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents in controlled environments to ensure high purity and yield of the deuterated product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis(4-Methoxyphenyl)methanone-d8 involves its role as a tracer in drug development. The deuterium atoms in the compound replace hydrogen atoms, which can alter the compound’s behavior in biological systems. This alteration can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, providing valuable insights into the drug development process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis(4-Methoxyphenyl)methanone-d8 include:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling. This labeling provides distinct advantages in scientific research, particularly in drug development, where it serves as a valuable tracer for quantitation and can alter the pharmacokinetic and metabolic profiles of drugs .

Properties

Molecular Formula

C15H14O3

Molecular Weight

250.32 g/mol

IUPAC Name

bis(2,3,5,6-tetradeuterio-4-methoxyphenyl)methanone

InChI

InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

RFVHVYKVRGKLNK-UWAUJQNOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])OC)[2H])[2H])[2H])[2H])OC)[2H]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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